molecular formula C15H19N3O8 B12392654 [(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B12392654
M. Wt: 369.33 g/mol
InChI Key: XXYDPUPVLXVDLM-KVYFJXEBSA-N
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Description

[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, an acetyloxy group, and a dioxopyrimidinyl group attached to an oxolan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps. One common method includes the acylation of a precursor molecule with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetamido or acetyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The dioxopyrimidinyl group is essential for the compound’s biological activity, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
  • [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate

Uniqueness

[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O8

Molecular Weight

369.33 g/mol

IUPAC Name

[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H19N3O8/c1-7(19)16-12-10(6-24-8(2)20)26-14(13(12)25-9(3)21)18-5-4-11(22)17-15(18)23/h4-5,10,12-14H,6H2,1-3H3,(H,16,19)(H,17,22,23)/t10-,12?,13+,14-/m1/s1

InChI Key

XXYDPUPVLXVDLM-KVYFJXEBSA-N

Isomeric SMILES

CC(=O)NC1[C@H](O[C@H]([C@H]1OC(=O)C)N2C=CC(=O)NC2=O)COC(=O)C

Canonical SMILES

CC(=O)NC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)COC(=O)C

Origin of Product

United States

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